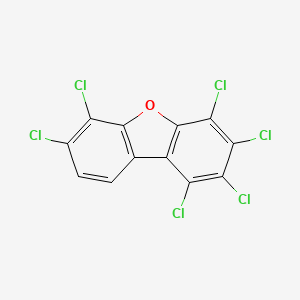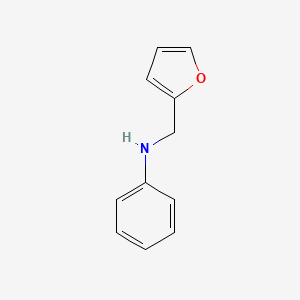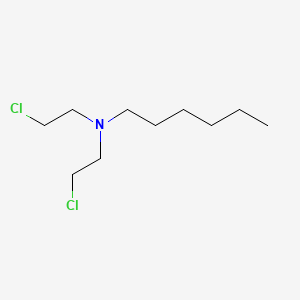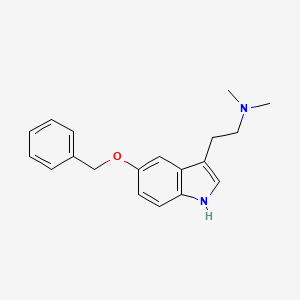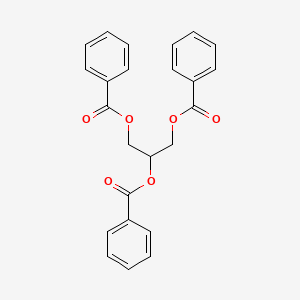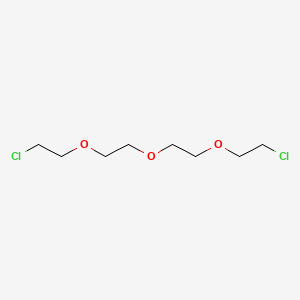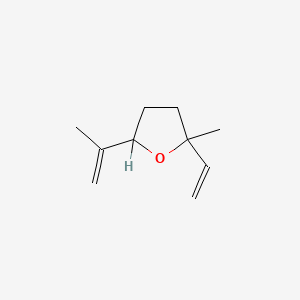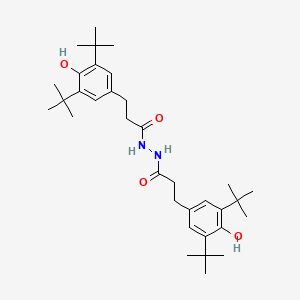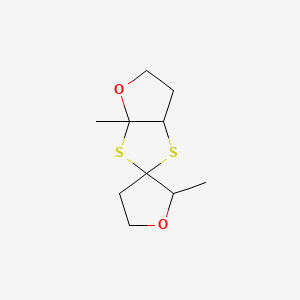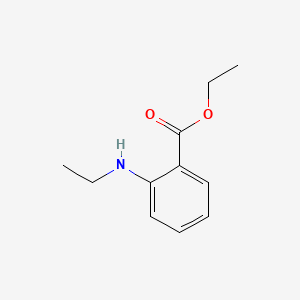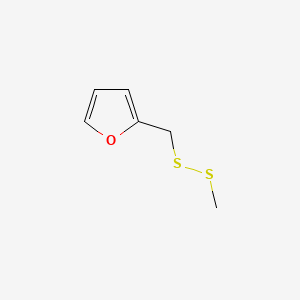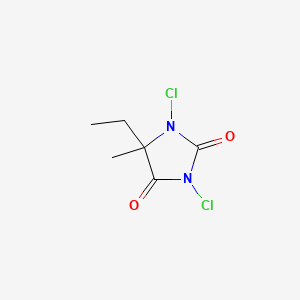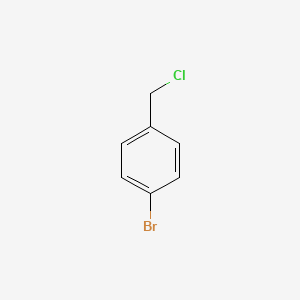
1-Bromo-4-(chloromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(chloromethyl)benzene is a di-substituted benzene derivative with bromine and chloromethyl groups attached to the benzene ring. It is a compound of interest due to its potential applications in various chemical syntheses and material sciences.
Synthesis Analysis
The synthesis of derivatives of 1-bromo-4-(chloromethyl)benzene can involve multiple steps, including elimination reactions, reduction reactions, and bromination. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was prepared using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials . This process demonstrates the versatility of 1-bromo-4-(chloromethyl)benzene derivatives in the synthesis of complex molecules, such as non-peptide CCR5 antagonists, which have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 1-bromo-4-(chloromethyl)benzene derivatives can be significantly affected by the substituents on the benzene ring. For example, the bromo compound of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene exhibits a significant twist due to the dihedral angle between the benzene rings, which contrasts with its chloro analogue . The crystal structures of related compounds reveal various supramolecular features, such as hydrogen bonding and π-π interactions, which are crucial for understanding the properties and reactivity of these molecules .
Chemical Reactions Analysis
1-Bromo-4-(chloromethyl)benzene and its derivatives participate in various chemical reactions that are essential for the synthesis of more complex molecules. For instance, the synthesis of a novel CCR5 antagonist involves an elimination reaction of a bromomethyl derivative with a piperidin-4-yl compound . The reactivity of the bromo and chloromethyl groups allows for the formation of diverse chemical structures with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-(chloromethyl)benzene derivatives can be studied using experimental techniques such as FT-IR, FT-Raman, NMR spectroscopy, and X-ray crystallography. These techniques provide insights into the vibrational frequencies, molecular conformations, and crystal packing of the compounds . Theoretical calculations, such as density functional theory (DFT), complement these experimental results by predicting the optimized structures and spectral properties of the molecules .
Applications De Recherche Scientifique
-
Thermophysical Property Research
- Field : Physical Chemistry
- Application : 1-Bromo-4-(chloromethyl)benzene is used in the study of thermophysical properties. These properties are critical for understanding the behavior of substances in various states (solid, liquid, gas) and under different conditions of temperature and pressure .
- Method : The NIST/TRC Web Thermo Tables provide a collection of critically evaluated thermodynamic property data for pure compounds. The data for 1-Bromo-4-(chloromethyl)benzene were generated through dynamic data analysis .
- Results : The data include information on a variety of properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and viscosity among others .
-
Structural Analysis
- Field : Crystallography
- Application : The crystal structure of substances like 1-Bromo-4-(chloromethyl)benzene is studied to understand their physical properties and behavior .
- Method : X-ray crystallography is commonly used to determine the crystal structure of substances .
- Results : The crystal structure of 1-Bromo-4-(chloromethyl)benzene has been determined .
-
Mass Spectrometry
- Field : Analytical Chemistry
- Application : 1-Bromo-4-(chloromethyl)benzene is used in mass spectrometry, which is a powerful tool for determining the molecular structure of a compound .
- Method : The compound is ionized, and then the ions are separated based on their mass-to-charge ratio .
- Results : The mass spectrum of 1-Bromo-4-(chloromethyl)benzene has been determined .
-
Nucleophilic Reactions
- Field : Organic Chemistry
- Application : 1-Bromo-4-(chloromethyl)benzene can undergo nucleophilic reactions .
- Method : The reaction involves the use of a nucleophile, a chemical species that donates an electron pair to an electrophile to form a chemical bond .
- Results : The outcomes of these reactions can vary greatly depending on the specific conditions and reactants used .
-
Free Radical Bromination
- Field : Organic Chemistry
- Application : 1-Bromo-4-(chloromethyl)benzene can undergo free radical bromination, a type of reaction that involves the substitution of a bromine atom for a hydrogen atom .
- Method : The reaction typically involves the use of a bromine source and heat or light to initiate the formation of bromine radicals .
- Results : The outcomes of these reactions can vary greatly depending on the specific conditions and reactants used .
-
Halogenation
- Field : Organic Chemistry
- Application : 1-Bromo-4-(chloromethyl)benzene can undergo halogenation, a type of reaction that involves the substitution of a halogen atom for a hydrogen atom .
- Method : The reaction typically involves the use of a halogen source and a catalyst .
- Results : The outcomes of these reactions can vary greatly depending on the specific conditions and reactants used .
Safety And Hazards
1-Bromo-4-(chloromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, severe skin burns, and eye damage . It is advised to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
1-bromo-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIGUGKOPPTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207630 | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(chloromethyl)benzene | |
CAS RN |
589-17-3 | |
| Record name | 4-Bromobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WI1338739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



